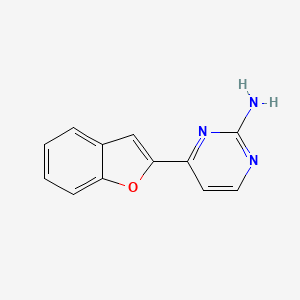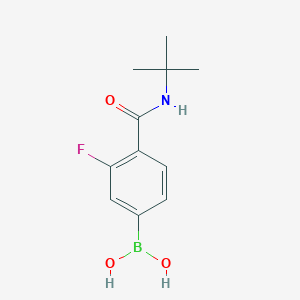
(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid
Descripción general
Descripción
“(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C11H15BFNO3 and a molecular weight of 239.05 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The compound is typically used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The InChI code for “(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid” is 1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.
Chemical Reactions Analysis
Boronic acids, including “(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This type of reaction is a transition metal-catalyzed carbon–carbon bond-forming reaction that is widely applied due to its mild and functional group tolerant reaction conditions . The success of SM cross-coupling reactions is largely due to the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Physical And Chemical Properties Analysis
“(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 239.05 . The compound is typically used in laboratory settings and for the synthesis of other substances .
Aplicaciones Científicas De Investigación
Human Biomonitoring and Environmental Impact
The compound (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid, as part of the boron-containing compounds, has been studied in the context of human biomonitoring and environmental impact assessment. Studies have explored the exposure to related compounds, their metabolites, and their potential health implications:
Human Exposure to Fragrance Chemicals : Research has investigated the exposure to fragrance chemicals, such as lysmeral, which is related to tert-butylcarbamoyl compounds. These studies utilized biomonitoring methods to analyze metabolites like tert-butylbenzoic acid (TBBA) in urine samples, revealing exposure patterns and potential health risks associated with these compounds (Scherer et al., 2020).
Toxicokinetic Data on Fragrance Compounds : Toxicokinetic data was obtained through controlled human studies involving oral dosage of fragrance compounds like lysmeral. The studies aimed to identify suitable biomarkers of exposure in human urine, providing insights into the metabolism and excretion kinetics of these compounds and their metabolites (Scherer et al., 2017).
Boron Concentrations in Human Milk : Research on boron, a component of (4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid, has been conducted to understand its metabolism, especially during pregnancy and lactation. The studies highlighted the renal clearance of boron and its concentration in human milk, indicating the element's homeostatic control and potential essentiality in humans (Pahl et al., 2001).
Environmental and Health Concerns of Fluorochemicals : Investigations into fluorochemicals, related to the fluorophenyl component of the compound, have raised concerns about their ubiquity, persistence, and potential toxicity. Studies have quantified these compounds in human tissues and discussed the need for monitoring human exposure due to their presence in various consumer products and potential health implications (Kannan et al., 2004).
Boron-Containing Antibiotics : Research on novel boron-containing antibiotics, which share the boronic acid moiety with the compound of interest, has been conducted to assess their pharmacokinetic properties, metabolism, and potential for treating infections. These studies offer insights into the therapeutic applications and biological interactions of boron-containing compounds (Bowers et al., 2013).
Safety And Hazards
“(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid” is classified as harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of contact with skin or eyes, rinse with plenty of water . If swallowed, immediately make the victim drink water and consult a physician .
Direcciones Futuras
The future directions for “(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid” and other boronic acids are likely to involve further exploration of their use in Suzuki–Miyaura (SM) cross-coupling reactions and other chemical reactions . Additionally, advances in synthesis methods, such as the use of acoustic dispensing technology, may allow for the creation of larger and more diverse libraries of boronic acid derivatives .
Propiedades
IUPAC Name |
[4-(tert-butylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-5-4-7(12(16)17)6-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJHFZWCZVEKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660181 | |
| Record name | [4-(tert-Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(tert-Butylcarbamoyl)-3-fluorophenyl)boronic acid | |
CAS RN |
874289-18-6 | |
| Record name | [4-(tert-Butylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butylcarbamoyl)-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



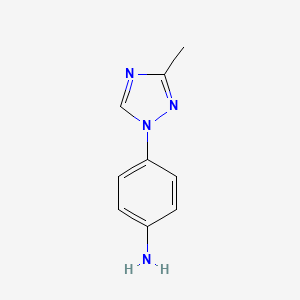
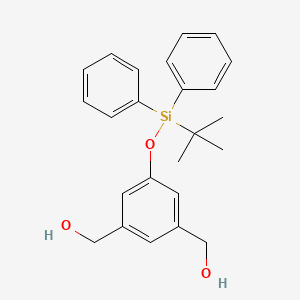
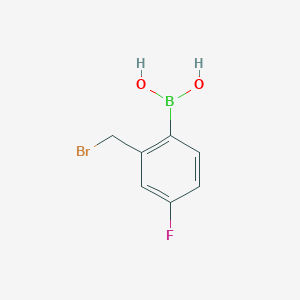
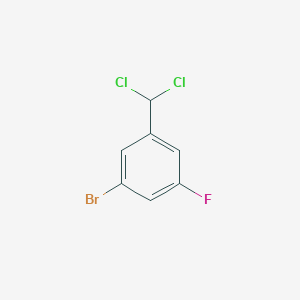
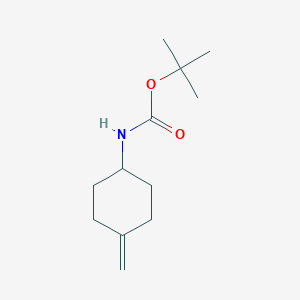
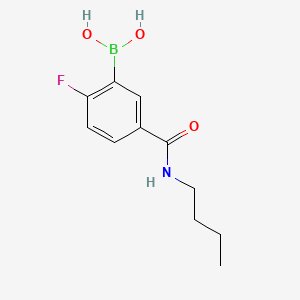
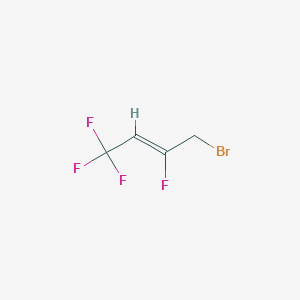
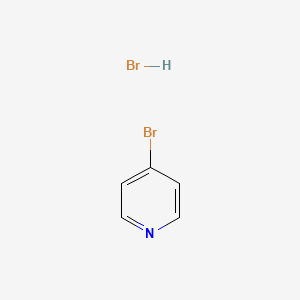
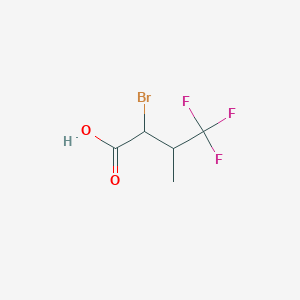
![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)
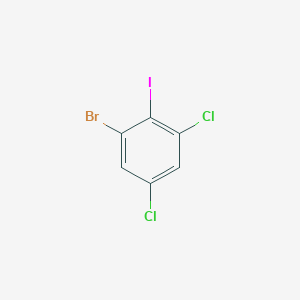
![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1521888.png)
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521891.png)
